2-(benzylthio)-N-4-pyridinylacetamide
Description
2-(Benzylthio)-N-4-pyridinylacetamide is a sulfur-containing acetamide derivative characterized by a benzylthio group (-S-CH2C6H5) attached to an acetamide backbone and a 4-pyridinyl substituent.
Properties
IUPAC Name |
2-benzylsulfanyl-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-13-6-8-15-9-7-13)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGDOSDEYQZNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations: Pyridine vs. Pyrimidine Derivatives
The evidence highlights 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines as a related class of compounds synthesized via reactions between aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride . While these dihydropyrimidines share the benzylthio group with the target acetamide, their six-membered pyrimidine-2-thione core differs significantly from the acetamide-pyridine framework. This structural divergence impacts properties such as solubility, stability, and biological interactions. For example, dihydropyrimidines often exhibit enhanced rigidity due to their fused-ring system, whereas the acetamide’s flexible backbone may improve binding adaptability in pharmacological contexts.
Substituent Effects on Reactivity and Yield
Table 2 in the evidence demonstrates that electron-withdrawing (e.g., -F, -Cl, -Br) and electron-donating (-CH3, -OCH3) substituents on aromatic aldehydes yield 2-(benzylthio)-dihydropyrimidines with high efficiency (70–85% yields) . Although direct data for 2-(benzylthio)-N-4-pyridinylacetamide are unavailable, analogous trends may apply. For instance:
- Electron-withdrawing groups could enhance electrophilicity at the reaction site, facilitating nucleophilic attack during acetamide synthesis.
- Heterocyclic aldehydes (e.g., isonicotinaldehyde) are particularly effective in forming stable intermediates, as seen in the synthesis of dihydropyrimidines 4n and 4o (75–80% yields) .
Functional Group Modifications in Acetamide Analogues
Comparisons with other acetamide derivatives reveal critical structure-activity relationships:
- Thioether vs.
- Pyridinyl Positional Isomerism : Shifting the pyridinyl nitrogen from the 4-position (target compound) to the 3- or 2-position (e.g., 3-pyridinyl or 2-pyridinyl acetamides) modifies hydrogen-bonding capacity and steric interactions, impacting ligand-receptor binding.
Data Tables: Substituent Compatibility and Reaction Outcomes
Research Findings and Implications
- Synthetic Flexibility : The compatibility of diverse substituents (e.g., halogens, alkyl, and heterocyclic groups) in dihydropyrimidine synthesis suggests that similar strategies could be adapted for this compound, though optimization may be required for the acetamide backbone.
- Bioactivity Potential: The benzylthio group’s sulfur atom may confer antioxidant or enzyme-inhibitory properties, as seen in thioether-containing pharmaceuticals.
- Knowledge Gaps: Direct experimental data on the target compound’s synthesis, stability, and bioactivity are lacking, underscoring the need for focused studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
